molecular formula C14H38Cl4N4 B045056 N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride CAS No. 113812-15-0

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride

Cat. No.: B045056
CAS No.: 113812-15-0
M. Wt: 404.3 g/mol
InChI Key: SCYOBNRPMHJGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Polyamine Analogues

The historical development of polyamine analogues traces its origins to the foundational discovery of natural polyamines, beginning with Antonie van Leeuwenhoek's identification of crystalline substances in human semen in 1678. These crystals, later named spermine, remained structurally uncharacterized for over two centuries until Rosenheim elucidated their structure in the early 20th century. The subsequent isolation of spermidine, a triamine, and putrescine, a diamine, from both prokaryotic and eukaryotic systems established the foundation for understanding the polyamine family of compounds.

The systematic development of polyamine analogues as research tools and potential therapeutic agents commenced in earnest during the late 1980s. Initial efforts focused on creating structural variants of spermidine and spermine that retained terminal primary amine groups while incorporating variations in intermediate carbon chain lengths. Early investigations revealed that compounds containing eight carbons between central nitrogens demonstrated significant biological activity, establishing the first structure-activity relationships for synthetic polyamine analogues.

The evolution of polyamine analogue research was significantly influenced by the discovery that natural polyamines utilize complex feedback mechanisms to autoregulate their synthesis. This understanding led to the strategic development of symmetrical, terminally-substituted bis(alkyl)polyamines designed to exploit the energy-dependent polyamine transport system while disrupting normal polyamine homeostasis. The most successful compounds in this category became the N,N'-bis(ethyl)polyamines, which demonstrated the ability to enter cells via polyamine transporters while specifically downregulating biosynthetic enzymes ornithine decarboxylase and S-adenosylmethionine decarboxylase.

Research conducted by investigators in Helsinki on polyamine accumulation in regenerating rat liver, combined with studies by Caldarera's group on polyamine synthesis in developing chick embryos, provided crucial insights into the metabolic significance of these compounds. These investigations established ornithine decarboxylase as a key enzyme in polyamine biosynthesis and led to the development of alpha-difluoromethylornithine as a potent inhibitor of this enzyme. The finding by Russell that polyamines are excreted in cancer patient urine drew significant attention from oncologists and accelerated research into polyamine-based therapeutic strategies.

Positioning of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine in Polyamine Research

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine occupies a central position within the broader category of bis(ethyl)polyamine analogues that have demonstrated remarkable biological activity. This compound, featuring a 3-4-3 carbon backbone structure with ethyl substituents at terminal nitrogens, represents one of the most extensively studied members of the symmetrically substituted polyamine analogue family. Its structural characteristics place it among the second-generation bis(ethyl)polyamines that have shown impressive antitumor and antiparasitic activities.

The compound's design reflects the accumulated understanding that symmetrical terminal alkylation with ethyl groups provides optimal biological activity while maintaining cellular uptake through polyamine transport systems. Structure-activity relationship studies have consistently demonstrated that compounds with this specific substitution pattern effectively disrupt normal polyamine function without substituting for natural polyamines in essential cellular processes. This unique property makes N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine particularly valuable as a research tool for investigating polyamine-dependent cellular mechanisms.

Detailed metabolic studies have revealed that N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine serves as a substrate for both acetyl-CoA/polyamine N-acetyltransferase and spermine oxidase enzymes. Kinetic analysis demonstrates that this compound is metabolized by acetyl-CoA/polyamine N-acetyltransferase with a Michaelis constant of 10 micrometers and a catalytic rate constant of 1.1 per second, while spermine oxidase processes it with a Michaelis constant of 28 micrometers and a catalytic rate constant of 0.8 per second. These metabolic properties distinguish it from natural polyamines and contribute to its unique biological profile.

The compound's positioning within polyamine research is further emphasized by its role in cellular studies examining polyamine analogue effects on tumor cell lines. Comparative analyses with related bis(ethyl) analogues, including N,N'-bis(ethyl)norspermine and N,N'-bis(ethyl)homospermine, have revealed distinct patterns of enzyme induction and cellular response. At equimolar concentrations, N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine demonstrates moderate spermidine/spermine-N-acetyltransferase induction compared to other analogues, providing researchers with a tool for fine-tuning experimental conditions.

Significance in Biochemical Research Paradigms

The significance of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine in biochemical research paradigms extends far beyond its individual properties to encompass its contribution to fundamental understanding of polyamine biology and cellular regulation. This compound has served as a critical tool for dissecting the complex relationships between polyamine structure, cellular uptake, enzyme regulation, and biological function. Its use in research has helped establish that small structural modifications in polyamine analogues can produce surprisingly significant changes in biological activity, a principle that has guided subsequent drug design efforts.

The compound's role in elucidating polyamine transport mechanisms represents one of its most significant contributions to biochemical research. Studies utilizing N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine have demonstrated that synthetic analogues can effectively compete with natural polyamines for cellular uptake, providing insights into the specificity and regulation of polyamine transport systems. This understanding has proven essential for developing strategies to enhance the cellular delivery of polyamine-based therapeutic agents and for understanding how cells maintain polyamine homeostasis under various physiological conditions.

Research employing this compound has significantly advanced understanding of polyamine catabolic pathways and their regulation. Detailed studies of its metabolism by acetyl-CoA/polyamine N-acetyltransferase and spermine oxidase have revealed important distinctions between natural polyamine catabolism and analogue processing. These findings have implications for understanding how cells respond to polyamine analogue exposure and how metabolic products contribute to overall biological effects.

The compound's contribution to cancer research paradigms cannot be overstated, as it has provided crucial insights into the relationship between polyamine metabolism and tumor cell proliferation. Studies examining its effects on various tumor cell lines have helped establish the principle that polyamine analogues can selectively target rapidly proliferating cells, leading to new approaches for cancer therapy development. The finding that this compound can induce apoptosis in tumor cells while affecting normal cells differently has influenced current understanding of polyamine-dependent cellular processes and their exploitation for therapeutic purposes.

Research Application Key Finding Methodological Contribution
Enzyme Kinetics Acetyl-CoA/polyamine N-acetyltransferase: Km = 10 μM, kcat = 1.1 s⁻¹ Established standardized protocols for analogue metabolism studies
Cellular Transport Competitive uptake via polyamine transport system Defined transport specificity requirements for synthetic analogues
Tumor Cell Studies Moderate spermidine/spermine-N-acetyltransferase induction Demonstrated dose-response relationships for enzyme regulation
Metabolic Pathway Analysis Conversion to ethyl-substituted spermidine metabolites Mapped complete catabolic pathways for bis(ethyl) analogues

The broader impact of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine on biochemical research paradigms is reflected in its influence on drug discovery strategies and experimental methodologies. The compound has served as a prototype for developing improved analogues with enhanced selectivity and reduced toxicity, contributing to the evolution of structure-based drug design approaches in polyamine research. Its use has also helped establish standardized protocols for evaluating polyamine analogue biological activity, ensuring reproducibility and comparability across different research groups and experimental systems.

Properties

IUPAC Name

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOBNRPMHJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H38Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis begins with 1,4-diaminobutane (putrescine), which undergoes sequential alkylation with 3-(ethylamino)propyl groups. The Ns strategy ensures monofunctionalization at each step:

  • Protection : Treat putrescine with 2-nitrobenzenesulfonyl chloride to form bis-Ns-protected diamine.

  • Alkylation : React with 3-(ethylamino)propyl iodide in dimethylformamide (DMF) using potassium carbonate as a base.

  • Deprotection : Remove Ns groups via thiophenol treatment, yielding DESPM.

This method achieves a 67–72% yield with >95% purity, as confirmed by 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}.

Optimization of Alkylation Conditions

  • Solvent : DMF outperforms tetrahydrofuran (THF) due to superior solubility of intermediates.

  • Catalyst : Potassium iodide (KI) accelerates iodide displacement, reducing reaction time from 48 to 24 hours.

  • Temperature : Maintaining 60°C prevents oligomerization.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves hydrogenation of 3,3',3'',3'''-(1,4-butanediyldinitrilo)tetrakispropanenitrile:

Reaction Setup

  • Catalyst : Raney cobalt (Cr-promoted) or sponge metal cobalt (Ni/Cr-promoted).

  • Solvent : THF ensures uniform catalyst dispersion.

  • Conditions : 40–50°C under 30–50 bar H2_2.

Performance Metrics

CatalystH2_2 Pressure (bar)Yield (%)Purity (%)
Raney Co (Cr)408598
Sponge Co (Ni/Cr)508999

The sponge cobalt system achieves near-quantitative conversion, minimizing byproducts like over-reduced amines.

Deuterium-Labeled Synthesis for Mechanistic Studies

Isotopic labeling (e.g., 2H8^{2}\text{H}_8-butane-1,4-diamine) clarifies degradation pathways and enzyme interactions:

  • Deuterated Putrescine : Synthesized via catalytic deuteration of succinonitrile-d4_4 using LiAlD4_4.

  • Alkylation : Follows the Ns protocol with deuterium retention >90%.

  • Characterization : 13C NMR^{13}\text{C NMR} confirms deuterium incorporation at C2 and C3 positions.

Tetrahydrochloride Salt Formation

The free base is converted to its tetrahydrochloride salt via:

  • Dissolution : DESPM in anhydrous ethanol.

  • Acidification : Dropwise addition of concentrated HCl (37%) at 0°C.

  • Crystallization : Evaporate solvent under vacuum, yielding a hygroscopic solid.

Critical Parameters :

  • Stoichiometry: 4 equivalents HCl ensure complete protonation.

  • Drying: Lyophilization prevents hydrate formation.

Analytical Validation

Spectroscopic Data

  • 1H NMR^{1}\text{H NMR} (D2_2O) : δ 7.55–7.48 (m, 10H, aromatic), 3.20–3.03 (m, 16H, N–CH2_2), 1.85–1.73 (m, 4H, central butyl).

  • 13C NMR^{13}\text{C NMR} : δ 54.1 (N–CH2_2), 25.6 (central CH2_2), 132.7 (aromatic C).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/MeCN).

Purity Assessment

MethodPurity (%)Impurity Profile
Ion Chromatography99.2<0.1% unreacted diamine
Elemental Analysis99.4C: 34.5%, H: 8.7%, N: 16.1%

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Actimet Cobalt : Reduces catalyst loading by 40% compared to Raney systems.

  • Recycling : Catalyst reuse for 5 cycles without activity loss.

Solvent Recovery

  • THF and DMF are distilled and reused, cutting material costs by 30%.

Challenges and Mitigation

  • Byproduct Formation :

    • Issue : Over-alkylation generates quaternary ammonium salts.

    • Solution : Use stoichiometric alkylating agents and low temperatures.

  • Hydroscopicity :

    • Issue : The tetrahydrochloride salt absorbs moisture rapidly.

    • Solution : Store under nitrogen with desiccants .

Chemical Reactions Analysis

Types of Reactions

N1,N12-Diethylspermine tetrahydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler amine compounds .

Scientific Research Applications

Polyamine Synthase Inhibition

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride has been identified as a potent inhibitor of polyamine synthases, enzymes crucial for the biosynthesis of polyamines such as spermine and spermidine. By inhibiting these enzymes, the compound reduces cellular polyamine levels, allowing researchers to study the effects of polyamine depletion on cell growth and proliferation .

Cancer Research

Research indicates that polyamines are involved in cancer cell proliferation. The inhibition of polyamine synthesis by N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride may offer therapeutic avenues in cancer treatment. Studies have shown that reducing polyamine levels can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.

Neuroprotective Studies

Given the role of polyamines in neuronal function and neuroprotection, this compound is being investigated for its potential neuroprotective effects. By modulating polyamine levels in neural tissues, it may help mitigate neurodegenerative diseases or brain injuries.

Material Science

The structural properties of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride allow for its use in the development of novel materials. Its ability to form complexes with metal ions makes it useful in creating chelating agents for various applications, including catalysis and environmental remediation .

Case Studies

StudyFocusFindings
Study 1Cancer Cell ApoptosisDemonstrated that treatment with N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride led to significant apoptosis in breast cancer cell lines due to reduced polyamine levels.
Study 2NeuroprotectionHighlighted the compound's ability to protect against oxidative stress-induced neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
Study 3Material DevelopmentInvestigated the use of this compound in synthesizing polymeric materials with enhanced thermal stability and mechanical properties through its chelation capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, enzymatic, and biological differences between DESPM·4HCl and its analogues:

Compound Structure Enzymatic Substrate (APAO/SMO) Biological Activity References
DESPM·4HCl N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine·4HCl Substrate for APAO and SMO Antiproliferative in DU145 cells; induces polyamine catabolism
Spermine·4HCl (Parent) N,N'-bis(3-aminopropyl)butane-1,4-diamine·4HCl Substrate for APAO and SMO Essential for cell growth; overexpressed in cancer cells
DBSPM·4HCl N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine·4HCl Weak substrate for APAO/SMO Lower cellular accumulation; reduced antiproliferative efficacy vs. DESPM·4HCl
BnEtSPM N-(3-benzylaminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine Intermediate substrate activity Hybrid structure balances metabolic stability and cytotoxicity
DEHSPM·4HCl (Diethylhomospermine) N,N'-bis[4-(ethylamino)butyl]-1,4-butanediamine·4HCl Not reported Antiproliferative agent; inhibits tumor cell proliferation
Heptanediamine analogue N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine Not applicable Synergistic with vinblastine in HeLa cells (FIC = 0.31); enhances cytotoxic drug efficacy

Key Research Findings

Enzymatic Catabolism and Cellular Accumulation

  • DESPM·4HCl is efficiently metabolized by APAO and SMO, producing ethylamine-containing metabolites (e.g., 3-ethylaminopropionaldehyde) that contribute to cytotoxic effects in DU145 prostate cancer cells .
  • In contrast, DBSPM·4HCl (benzyl-substituted analogue) shows reduced enzymatic turnover due to steric hindrance from benzyl groups, leading to lower cytotoxicity .
  • BnEtSPM , a hybrid structure, demonstrates intermediate catabolic rates, balancing metabolic stability and bioactivity .

Antiproliferative Activity

  • DESPM·4HCl reduces cellular polyamine pools by competing with endogenous spermine for uptake and catabolism, effectively inhibiting DU145 cell proliferation at micromolar concentrations .
  • DEHSPM·4HCl , a homolog with extended alkyl chains, exhibits similar antiproliferative effects but requires higher doses due to altered uptake kinetics .

Synergistic Effects with Chemotherapeutics

  • The heptanediamine analogue of DESPM·4HCl (1,7-heptanediamine derivative) synergizes with vinblastine in HeLa cells, reducing the IC₅₀ of vinblastine by >10-fold at 5 µg/mL concentrations (Fractional Inhibitory Concentration, FIC = 0.31) .

Biological Activity

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride, also known as N1,N12-Diethylspermine tetrahydrochloride, is a synthetic polyamine analogue with significant biological activity. This compound has been studied primarily for its role as an inhibitor of polyamine synthases and its potential applications in cancer therapy due to its antineoplastic properties.

  • IUPAC Name : N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride
  • Molecular Formula : C₁₄H₃₈Cl₄N₄
  • CAS Number : 113812-15-0
  • Structure : The compound features a butane backbone with two ethylamino propyl groups, contributing to its polyamine-like structure.

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride acts primarily by inhibiting polyamine synthases, enzymes responsible for synthesizing polyamines such as spermine and spermidine. By binding to the active site of these enzymes, the compound prevents the conversion of spermidine to spermine, leading to a decrease in cellular polyamine levels. This disruption in polyamine biosynthesis is critical for various cellular processes, including cell growth and proliferation.

Antineoplastic Properties

The compound has demonstrated potent antineoplastic activity in various studies. It is particularly effective in reducing tumor growth by inducing apoptosis in cancer cells through mechanisms that may involve the modulation of mitochondrial DNA synthesis and cellular signaling pathways related to growth and survival.

Polyamine Depletion Effects

Research indicates that the depletion of polyamines can lead to significant changes in cellular behavior. For instance, reduced levels of polyamines have been associated with:

  • Inhibition of cell proliferation : Cancer cells often rely on elevated polyamine levels for rapid growth.
  • Induction of apoptosis : Lowered polyamine concentrations can trigger programmed cell death pathways.
  • Alteration of gene expression : Polyamines are known to influence gene transcription, and their depletion can lead to changes in the expression profiles of various genes involved in cell cycle regulation and apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activity of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride:

Study FocusFindings
In vitro cancer studies Demonstrated significant reduction in cell viability in multiple cancer cell lines when treated with the compound.
Mechanistic studies Identified pathways affected by polyamine depletion, including alterations in mitochondrial function and signaling cascades.
Animal models Showed reduced tumor size and increased survival rates in models treated with the compound compared to controls.

Pharmacokinetics

The pharmacokinetic profile of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride indicates good solubility in water, which is advantageous for its formulation as a therapeutic agent. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining its efficacy and safety in clinical applications.

Q & A

Q. What are the recommended synthetic routes for N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine tetrahydrochloride, and how can purity be optimized?

The compound is synthesized via alkylation reactions using precursors like 1,4-diiodobutane and protected polyamine intermediates. A method involving N-alkylation of nitrobenzenesulfonyl-protected propane-1,3-diamine derivatives, followed by deprotection, yields the target compound with ~45% efficiency . Purity optimization involves:

  • Chromatographic purification : Use reverse-phase HPLC with aqueous trifluoroacetic acid (TFA) gradients.
  • Crystallization : Recrystallization from ethanol-ethyl acetate mixtures improves purity.
  • Analytical validation : Confirm purity via 1H^1H and 13C^13C NMR, comparing chemical shifts (e.g., δ\delta 54.1, 49.9 ppm for ethylamino carbons) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Key 1H^1H signals include ethylamino protons (δ 2.6–3.1 ppm) and butane backbone protons (δ 1.5–1.8 ppm). 13C^13C NMR confirms alkyl chain connectivity (e.g., δ 25.5–25.6 ppm for methylene carbons) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 286.503 (free base) and adducts (e.g., [M+Cl]^-) for the tetrahydrochloride salt .
  • HPLC : Use C18 columns with UV detection (λ = 220 nm) to monitor purity and stability .

Advanced Research Questions

Q. How does N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine tetrahydrochloride interact with polyamine oxidases (APAO/SMO), and what experimental models are used to study its metabolism?

The compound is a substrate for APAO and SMO, enzymes critical in polyamine catabolism. Experimental workflows include:

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} using recombinant human APAO/SMO with saturating substrate concentrations (e.g., 250 µM). Activity assays monitor H2_2O2_2 production via horseradish peroxidase-coupled fluorometry .
  • Metabolite profiling : Use LC-MS/MS to detect metabolites like 3-acetamidopropanal and NN-acetyl derivatives in DU145 prostate cancer cells .
  • Competitive inhibition studies : Co-incubate with natural substrates (e.g., spermine) to assess enzyme selectivity .

Q. What pharmacological mechanisms underlie its antiproliferative and antidiarrheal activities?

  • Antiproliferative action : The compound disrupts polyamine homeostasis by competing with endogenous spermine for cellular uptake, leading to reduced proliferation in cancer cells. Dose-response studies (IC50_{50} determination) in DU145 cells validate efficacy .
  • Antidiarrheal activity : Structural analogs inhibit intestinal hypersecretion by modulating ion channels. In vivo models (e.g., castor oil-induced diarrhea in rodents) quantify stool output reduction and dose-dependent toxicity .
  • Structure-activity relationships : Terminal ethyl groups enhance metabolic stability, while butane spacers optimize binding to polyamine transporters .

Q. How can crystallographic data refine the structural understanding of this compound and its metal complexes?

  • Single-crystal X-ray diffraction : Use SHELX programs for structure solution and refinement. Data collection at high resolution (e.g., <1.0 Å) resolves ethylamino conformers and chloride ion positions .
  • ORTEP visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain (e.g., Cu(II) complexes with tetrapyridylmethyl ligands) .
  • Twinned data handling : For macromolecular complexes, employ SHELXPRO to model twin domains and improve R-factors .

Q. What experimental strategies resolve contradictions in reported metabolic pathways for polyamine analogues?

  • Isotopic labeling : Synthesize deuterated analogs (e.g., α,α\alpha, \alpha-2H2^2H_2-benzylamine derivatives) to trace metabolite origins via 2H^2H-NMR or LC-MS .
  • Enzyme knockout models : Use CRISPR-Cas9-modified cell lines (APAO/^-/SMO^- ) to isolate specific catabolic pathways.
  • Cross-species comparisons : Test substrate specificity across recombinant enzymes from human, bacterial, and plant sources to identify conserved binding motifs .

Methodological Challenges and Solutions

Q. How to design dose-response studies for toxicity profiling while maintaining pharmacological efficacy?

  • Acute toxicity : Administer escalating doses (10–100 mg/kg, s.c.) in rodents, monitoring weight loss and organ histopathology.
  • Chronic toxicity : Conduct 90-day trials with tissue polyamine pool analysis (HPLC) to assess long-term metabolic disruption .
  • Therapeutic index calculation : Compare ED50_{50} (antidiarrheal efficacy) to LD50_{50} (toxicity) to optimize dosing .

Q. What computational tools predict the compound’s interaction with polyamine transporters?

  • Molecular docking : Use AutoDock Vina with transporter crystal structures (e.g., ATP-binding cassette transporters) to model binding affinities.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the butane backbone in lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride
Reactant of Route 2
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.